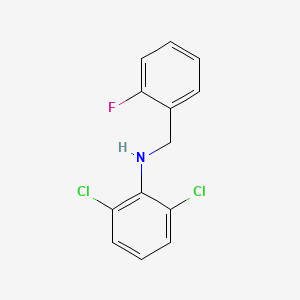
2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a dihydroindole ring with a methyl group at the 2-position and a carboxaldehyde group at the 7-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes under acidic conditions to form indoles . For this specific compound, the starting materials would include a suitable hydrazine derivative and an aldehyde. The reaction typically requires refluxing in acetic acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
化学反応の分析
Types of Reactions
2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde undergoes various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2,3-dihydro-2-Methyl-1H-Indole-7-carboxylic acid.
Reduction: 2,3-dihydro-2-Methyl-1H-Indole-7-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde has several scientific research applications:
作用機序
The mechanism of action of 2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde involves its interaction with various molecular targets. The indole ring system is known to bind with high affinity to multiple receptors, influencing biological pathways . For instance, it may interact with enzymes or receptors involved in cell signaling, leading to modulation of cellular processes such as proliferation, apoptosis, and differentiation .
類似化合物との比較
Similar Compounds
2,3-dihydro-1H-Indole-7-carboxaldehyde: Lacks the methyl group at the 2-position.
2-Methyl-1H-Indole-7-carboxaldehyde: Lacks the dihydro structure at the 2,3-positions.
1H-Indole-7-carboxaldehyde: Lacks both the methyl group and the dihydro structure.
Uniqueness
2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and the dihydro structure can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
特性
CAS番号 |
1260113-88-9 |
|---|---|
分子式 |
C10H11NO |
分子量 |
161.204 |
IUPAC名 |
2-methyl-2,3-dihydro-1H-indole-7-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c1-7-5-8-3-2-4-9(6-12)10(8)11-7/h2-4,6-7,11H,5H2,1H3 |
InChIキー |
RWGRZYACOGQMAY-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC(=C2N1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572410.png)



